molecular formula C12H13N3O3 B11864624 (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate CAS No. 41039-65-0

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate

Cat. No.: B11864624
CAS No.: 41039-65-0
M. Wt: 247.25 g/mol
InChI Key: RAMIIAZKKFCUPD-UHFFFAOYSA-N
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Description

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate is a chemical compound with a complex structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazolinone core . The reaction conditions often involve the use of acetic anhydride under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate is unique due to its specific substitution pattern on the quinazolinone core, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

41039-65-0

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(3-methyl-4-oxoquinazolin-2-yl)methyl N-methylcarbamate

InChI

InChI=1S/C12H13N3O3/c1-13-12(17)18-7-10-14-9-6-4-3-5-8(9)11(16)15(10)2/h3-6H,7H2,1-2H3,(H,13,17)

InChI Key

RAMIIAZKKFCUPD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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